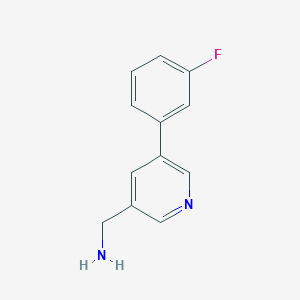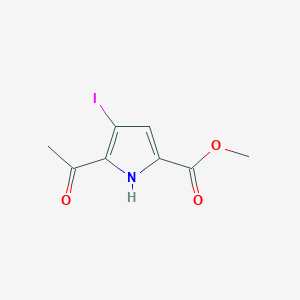
methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate
説明
“Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1407516-41-9 . It has a molecular weight of 293.06 and its IUPAC name is "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" .
Synthesis Analysis
The synthesis of pyrrole derivatives like “methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate” often involves the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The InChI code for “methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate” is1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate” is a solid substance . It has a melting point range of 121 - 122 degrees Celsius .科学的研究の応用
Synthesis of Pyrrole Derivatives
A significant application area for pyrrole derivatives includes their synthesis for further chemical transformations and evaluations. Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, showcasing a pathway that could potentially be applicable or adaptable for the synthesis of compounds like "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019). This research demonstrates the versatility of pyrrole compounds in generating complex molecular architectures, which are crucial for pharmaceutical and material science applications.
Catalytic Transformations
The role of catalysts in the synthesis of pyrrole derivatives offers a pathway to enhance the efficiency and selectivity of these chemical reactions. Khusnutdinov et al. (2010) explored the synthesis of alkyl 1H-pyrrole-2-carboxylates using iron-containing catalysts, pointing to a method that could potentially be relevant for the catalytic transformations involving "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" (Khusnutdinov, Baiguzina, Mukminov, Akhmetov, Gubaidullin, Spivak, & Dzhemilev, 2010). Such catalytic processes are essential for the development of greener and more sustainable chemical syntheses.
Antimicrobial Applications
Pyrrole derivatives are explored not just for their synthetic potential but also for their biological activities. Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their antimicrobial activities, suggesting that similar compounds like "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" could possess significant biological properties (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019). These findings underscore the potential of pyrrole derivatives in contributing to new antimicrobial agents.
Theoretical and Spectral Investigations
Research into the structural and spectral properties of pyrrole derivatives offers insights into their electronic and molecular characteristics, which are critical for designing compounds with specific functions. Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, demonstrating methodologies that could be applied to study compounds like "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" for their potential applications in various fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Safety And Hazards
特性
IUPAC Name |
methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWLJCUANGFMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(N1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




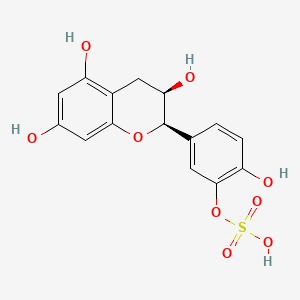
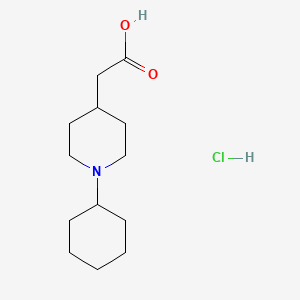
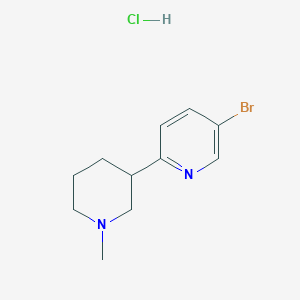
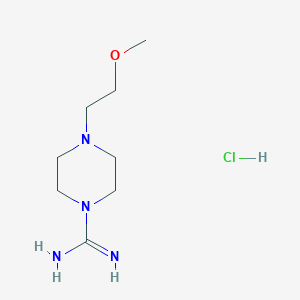
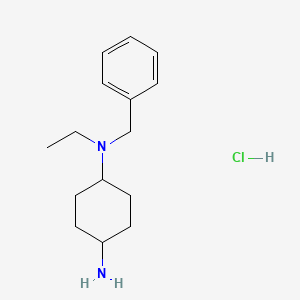
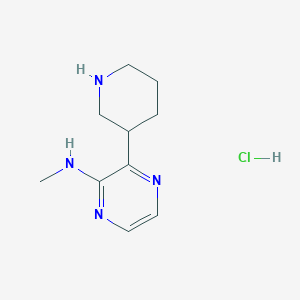
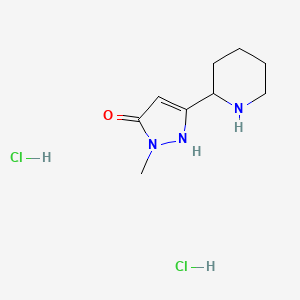
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)
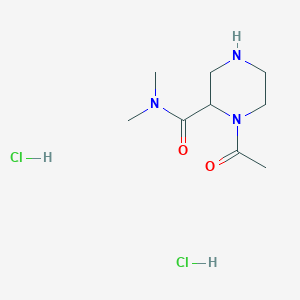
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)
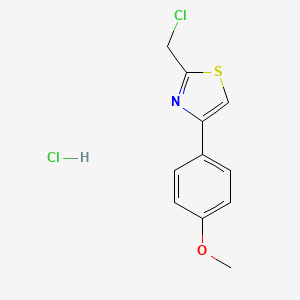
![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)
